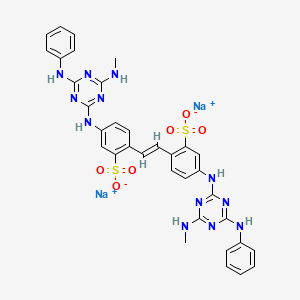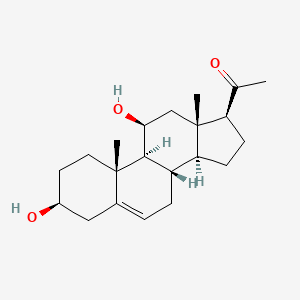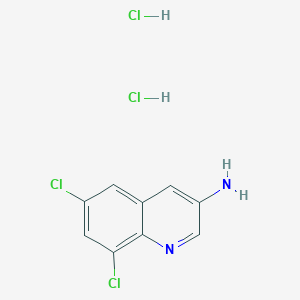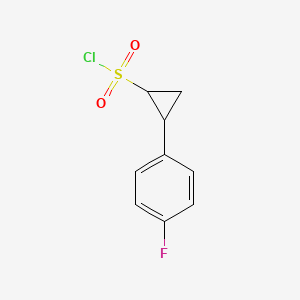
1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride is a chemical compound with the molecular formula C19H23NO·HCl and a molecular weight of 317.89 g/mol This compound is known for its unique structure, which includes an isochroman ring system, a propylamine chain, and a phenyl group
Métodos De Preparación
The synthesis of 1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride involves several steps. One common synthetic route includes the reaction of isochroman with propylamine and N-methyl-1-phenylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified and converted to its hydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the amine group, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects. It may have applications in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials. .
Mecanismo De Acción
The mechanism of action of 1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in neurological research, it may interact with neurotransmitter receptors, influencing signal transmission in the brain .
Comparación Con Compuestos Similares
1-Isochromanpropylamine, N-methyl-1-phenyl-, hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1-phenyl-propylamine, hydrochloride: This compound has a similar structure but lacks the isochroman ring system.
N-methyl-1-phenylpropan-1-amine (hydrochloride): Another related compound, it is structurally categorized as a benzylamine and is used as an analytical reference standard.
4-Methylpiperazin-1-yl (1-phenyl-1H-pyrazol-4-yl)methanone: This compound has a different core structure but shares some functional groups with this compound.
The uniqueness of this compound lies in its isochroman ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
10565-83-0 |
|---|---|
Fórmula molecular |
C19H24ClNO |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
methyl-[3-(1-phenyl-3,4-dihydroisochromen-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-20-14-7-13-19(17-9-3-2-4-10-17)18-11-6-5-8-16(18)12-15-21-19;/h2-6,8-11,20H,7,12-15H2,1H3;1H |
Clave InChI |
IQNOBTBYHWYITG-UHFFFAOYSA-N |
SMILES canónico |
C[NH2+]CCCC1(C2=CC=CC=C2CCO1)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)






